Asperlicin Exhibits 300-400 Fold Higher CCK-A Receptor Affinity Compared to Proglumide
Asperlicin demonstrates a 300- to 400-fold greater affinity for peripheral CCK receptors (pancreatic, ileal, and gallbladder) compared to the prototypical glutaramic acid derivative CCK antagonist proglumide [1]. This substantial difference in receptor binding affinity directly translates to functional antagonism and is a primary rationale for selecting asperlicin over proglumide in experimental systems where the weak potency of proglumide would be a limiting factor.
| Evidence Dimension | CCK Receptor Binding Affinity (relative to proglumide) |
|---|---|
| Target Compound Data | 300-400 times greater affinity than proglumide |
| Comparator Or Baseline | Proglumide (baseline, affinity = 1x) |
| Quantified Difference | 300-400 fold higher |
| Conditions | In vitro receptor binding assays using pancreatic, ileal, and gallbladder tissue preparations [1] |
Why This Matters
This quantifies the practical advantage of asperlicin over the classic but weak antagonist proglumide, justifying its procurement for studies requiring robust peripheral CCK blockade.
- [1] Chang, R. S., Lotti, V. J., Monaghan, R. L., Birnbaum, J., Stapley, E. O., Goetz, M. A., ... & Liesch, J. M. (1985). A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus. Science, 230(4722), 177-179. View Source
